molecular formula C12H12Cl2N2 B2505644 (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride CAS No. 1263094-37-6

(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride

Cat. No. B2505644
CAS RN: 1263094-37-6
M. Wt: 255.14
InChI Key: XQDXAHBIYUQTEV-YDALLXLXSA-N
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Description

This compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in hydrogen bonding, which makes them polar and gives them higher boiling points than hydrocarbons of similar molecular weight .

Scientific Research Applications

Synthesis and Catalytic Applications

This compound has been utilized as a precursor in the synthesis of complex organic compounds and catalytic systems. For instance, it has been used in the creation of unsymmetrical NCN′ and PCN pincer palladacycles, which exhibit significant catalytic activity and selectivity in various reactions due to their unique structure and electronic properties. These palladacycles have been characterized and shown to perform effectively in catalysis while remaining in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

Derivatives of this compound have been explored for their photocytotoxic properties and potential applications in cellular imaging. Iron(III) complexes incorporating this chemical backbone have demonstrated unprecedented photocytotoxicity under red light exposure, showing promise for therapeutic applications in targeting cancer cells by inducing apoptosis through the generation of reactive oxygen species (Basu et al., 2014).

Antiosteoclast Activity

Compounds synthesized from related chemical structures have shown moderate to high antiosteoclast activity, indicating potential therapeutic applications in treating diseases associated with bone resorption. These findings highlight the compound's relevance in developing treatments for conditions like osteoporosis (Reddy et al., 2012).

Antimicrobial and Anticonvulsant Agents

Further research has demonstrated the compound's utility in synthesizing Schiff bases with significant antimicrobial and anticonvulsant activities. These novel Schiff bases of 3-aminomethyl pyridine, derived through condensation reactions with substituted aryl aldehydes/ketones, have shown effectiveness against seizures and various microbial pathogens, underscoring the compound's versatility in medicinal chemistry applications (Pandey & Srivastava, 2011).

Anticancer Activity

Research into palladium (Pd)II and platinum (Pt)II complexes based on Schiff bases, including derivatives of this compound, has revealed significant anticancer activity against various human cancerous cell lines. These complexes offer a promising avenue for cancer treatment, demonstrating the potential to selectively target cancerous cells while minimizing effects on noncancerous cells (Mbugua et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or even carcinogenic. Proper handling and disposal are crucial to ensure safety .

Future Directions

The future directions for a compound would depend on its potential applications. It could be further studied for its potential uses in various fields such as medicine, agriculture, or manufacturing .

properties

IUPAC Name

(S)-(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXAHBIYUQTEV-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=NC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride

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